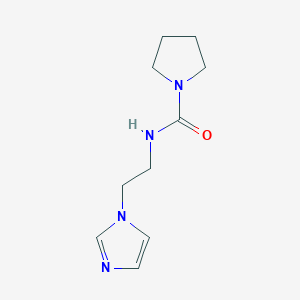
N-(2-imidazol-1-ylethyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-imidazol-1-ylethyl)pyrrolidine-1-carboxamide, also known as NIPEC, is a chemical compound that has shown potential in scientific research applications. NIPEC is a small molecule that has been synthesized and studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-imidazol-1-ylethyl)pyrrolidine-1-carboxamide is not fully understood. However, studies have shown that N-(2-imidazol-1-ylethyl)pyrrolidine-1-carboxamide can inhibit the activity of certain enzymes that are involved in cancer cell growth and neurodegeneration. N-(2-imidazol-1-ylethyl)pyrrolidine-1-carboxamide has also been found to modulate the activity of certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-imidazol-1-ylethyl)pyrrolidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(2-imidazol-1-ylethyl)pyrrolidine-1-carboxamide has been found to induce cell cycle arrest and apoptosis. In the brain, N-(2-imidazol-1-ylethyl)pyrrolidine-1-carboxamide has been shown to increase the levels of certain neurotransmitters, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-imidazol-1-ylethyl)pyrrolidine-1-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it a good candidate for drug development. Additionally, N-(2-imidazol-1-ylethyl)pyrrolidine-1-carboxamide has been shown to have low toxicity in animal studies, which is important for drug safety.
However, there are also limitations to using N-(2-imidazol-1-ylethyl)pyrrolidine-1-carboxamide in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. Additionally, more research is needed to determine the optimal dosage and administration route for N-(2-imidazol-1-ylethyl)pyrrolidine-1-carboxamide.
Zukünftige Richtungen
There are several future directions for N-(2-imidazol-1-ylethyl)pyrrolidine-1-carboxamide research. One area of interest is in combination therapy for cancer treatment. N-(2-imidazol-1-ylethyl)pyrrolidine-1-carboxamide has been shown to enhance the efficacy of chemotherapy drugs, and further research is needed to determine the optimal combination and dosage.
Another area of interest is in the development of N-(2-imidazol-1-ylethyl)pyrrolidine-1-carboxamide analogs. By modifying the structure of N-(2-imidazol-1-ylethyl)pyrrolidine-1-carboxamide, researchers may be able to improve its efficacy and reduce its toxicity.
Finally, more research is needed to determine the mechanism of action of N-(2-imidazol-1-ylethyl)pyrrolidine-1-carboxamide. Understanding how N-(2-imidazol-1-ylethyl)pyrrolidine-1-carboxamide works at a molecular level will help researchers design more effective experiments to test its efficacy in various scientific research applications.
Synthesemethoden
N-(2-imidazol-1-ylethyl)pyrrolidine-1-carboxamide can be synthesized through a series of chemical reactions. The synthesis method involves the reaction of 2-imidazol-1-ylethylamine with pyrrolidine-1-carboxylic acid, followed by the addition of a carbodiimide coupling agent. The resulting product is then purified using column chromatography to obtain pure N-(2-imidazol-1-ylethyl)pyrrolidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-imidazol-1-ylethyl)pyrrolidine-1-carboxamide has been studied for its potential in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. N-(2-imidazol-1-ylethyl)pyrrolidine-1-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2-imidazol-1-ylethyl)pyrrolidine-1-carboxamide has been found to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
N-(2-imidazol-1-ylethyl)pyrrolidine-1-carboxamide has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2-imidazol-1-ylethyl)pyrrolidine-1-carboxamide has been shown to have neuroprotective effects and can prevent the formation of toxic protein aggregates that are associated with these diseases.
Eigenschaften
IUPAC Name |
N-(2-imidazol-1-ylethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c15-10(14-5-1-2-6-14)12-4-8-13-7-3-11-9-13/h3,7,9H,1-2,4-6,8H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLLWBWVYWSPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

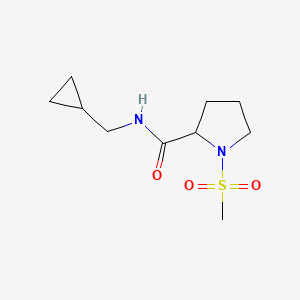
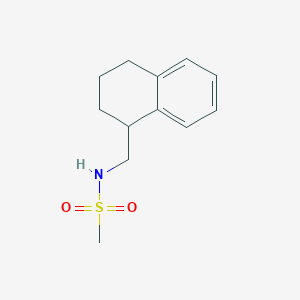
![3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7529328.png)

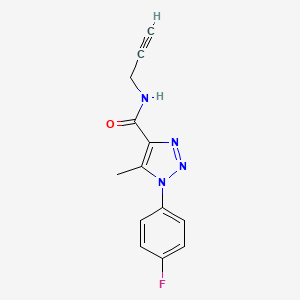
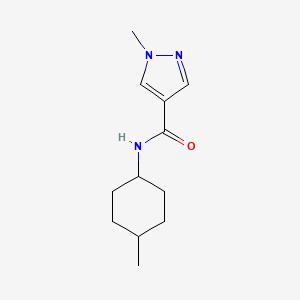
![4-[2-[[5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl]methylamino]ethyl]benzenesulfonamide](/img/structure/B7529348.png)

![N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7529372.png)
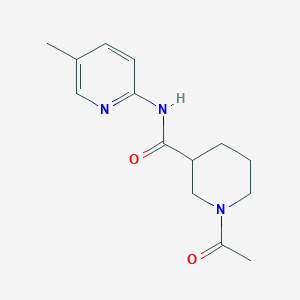
![N-methyl-3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide](/img/structure/B7529379.png)

![1-(4-Chlorophenyl)-3-[2-(diethylamino)propyl]urea](/img/structure/B7529397.png)
